Glutamylglutamine

Description

Contextualization within Peptide Biochemistry

In the realm of peptide biochemistry, Glutamylglutamine is classified as a dipeptide, an organic compound formed when two amino acids are joined by a peptide bond. hmdb.ca Specifically, it is formed from the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glutamine. nih.gov This structure places it within the family of N-acyl-alpha amino acids and their derivatives. hmdb.ca The study of such dipeptides is crucial as they can be intermediates in protein digestion and catabolism, and some possess distinct physiological or cell-signaling activities. hmdb.ca

Significance as a Dipeptide in Biological Systems

This compound is more than a simple breakdown product of larger proteins; it is an active participant in various biological systems. hmdb.ca It is considered a human metabolite and has been identified in various organisms. nih.gov Research has highlighted its role in cellular metabolism and as a potential modulator of neurochemistry. The constituent amino acids, glutamic acid and glutamine, are central to cellular metabolism, nitrogen transport, and neurotransmission. Glutamine, in particular, is the most abundant free amino acid in the human body and serves as a critical nitrogen donor for the synthesis of nucleotides and other essential biomolecules. thermofisher.comhelsinki.fi

Overview of Research Trajectories on this compound

Scientific investigation into this compound has followed several key trajectories. A significant area of research focuses on its role in the central nervous system, particularly its involvement in the glutamate-glutamine cycle, which is fundamental for neurotransmission. nih.govnih.govmdpi.com Another major research avenue explores its function in cellular metabolism, including its role as a carrier of nitrogen and carbon. helsinki.firesearchgate.netnih.gov Furthermore, the enzymatic processes governing its synthesis and degradation, primarily involving γ-glutamyl transpeptidase, are a subject of intense study for their physiological and biotechnological implications. scispace.comnih.govfrontiersin.org

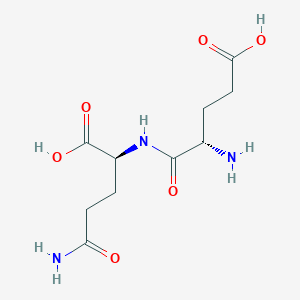

Structure

2D Structure

3D Structure

Properties

CAS No. |

26848-14-6 |

|---|---|

Molecular Formula |

C10H17N3O6 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6/c11-5(1-4-8(15)16)9(17)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1 |

InChI Key |

MGHKSHCBDXNTHX-WDSKDSINSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)N)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Glutamylglutamine

Chemical Synthesis Approaches

The chemical synthesis of glutamylglutamine, a dipeptide of significant interest, requires precise control over regioselectivity and stereochemistry to achieve high yields and purity. Various advanced methodologies have been developed to address these challenges, focusing on protecting group strategies, activation methods, and optimized reaction conditions.

Utilization of N-Phthaloyl-L-Glutamic Acid Anhydride (B1165640)

A key strategy in the chemical synthesis of γ-glutamyl peptides involves the use of N-phthaloyl-L-glutamic acid anhydride. This approach offers a streamlined pathway to the desired γ-linked dipeptides. The synthesis begins with the reaction of L-glutamic acid and phthalic anhydride to form N-phthaloyl-L-glutamic acid, which is then converted to its cyclic anhydride. mdpi.comunimi.it This anhydride serves as a crucial intermediate, enabling regioselective acylation at the γ-carboxyl group of glutamic acid.

The process typically involves heating L-glutamic acid and phthalic anhydride, sometimes without a solvent, to produce N-phthaloyl-L-glutamic acid. mdpi.com Subsequent treatment with a dehydrating agent like acetic anhydride yields the N-phthaloyl-L-glutamic acid anhydride. mdpi.comnih.gov This anhydride can then react with an amino acid, such as glutamine, in a solvent like dimethylformamide (DMF) at room temperature. unimi.it The phthaloyl protecting group is subsequently removed, often using hydrazine (B178648), to yield the final γ-glutamyl dipeptide. researchgate.net This method is advantageous as it often does not require protection of the nucleophilic amino acid. mdpi.com

One documented procedure involves heating equimolar amounts of L-glutamic acid and phthalic anhydride at 140°C, followed by the addition of acetic anhydride at a lower temperature (around 100-105°C) to form the anhydride. mdpi.com The reaction of this anhydride with an amino acid is then carried out in dry DMF, followed by deprotection with hydrazine hydrate. mdpi.com

| Reagent/Condition | Role/Observation | Source |

| L-Glutamic Acid | Starting material for the glutamyl moiety | mdpi.comunimi.it |

| Phthalic Anhydride | Reacts with L-glutamic acid to form the N-phthaloyl derivative | mdpi.comunimi.it |

| Acetic Anhydride | Dehydrating agent to form the cyclic anhydride | mdpi.comnih.gov |

| Dimethylformamide (DMF) | Solvent for the acylation reaction | mdpi.comunimi.it |

| Hydrazine Hydrate | Reagent for the removal of the phthaloyl protecting group | mdpi.comresearchgate.net |

| Temperature Control | Crucial for minimizing racemization during synthesis | mdpi.com |

Strategies for Selective γ-Glutamylation

Achieving selective γ-glutamylation is paramount in the synthesis of this compound to avoid the formation of the α-linked isomer. The use of N-phthaloyl-L-glutamic acid anhydride is a primary strategy for this purpose. The cyclic anhydride structure inherently directs the acylation to the γ-position of the glutamic acid derivative.

When N-phthaloyl-L-glutamic acid anhydride reacts with an amino acid, the nucleophilic attack occurs preferentially at the γ-carbonyl group, leading to the formation of the desired γ-glutamyl peptide bond. researchgate.net This regioselectivity is a key advantage of this synthetic route.

Alternative enzymatic approaches also offer high selectivity for γ-glutamylation. Enzymes like γ-glutamyltransferase (GGT) specifically catalyze the transfer of a γ-glutamyl group from a donor to an acceptor molecule, ensuring the formation of the γ-linked peptide. mdpi.comfrontiersin.org Similarly, some glutaminases have been shown to exhibit γ-glutamyl transferase activity, providing another avenue for selective synthesis. mdpi.com

Techniques for Minimizing Racemization

Racemization, the conversion of a chiral molecule into its mirror image, is a significant challenge in peptide synthesis that can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer. Several techniques are employed to minimize racemization during the synthesis of this compound.

Control of Reaction Conditions:

Temperature: Rigorous control of temperature is critical. For instance, during the synthesis of N-phthaloyl-L-glutamic acid anhydride, maintaining the correct temperature is vital to limit racemization. mdpi.com In microwave-enhanced solid-phase peptide synthesis (SPPS), lowering the coupling temperature from 80°C to 50°C has been shown to reduce the racemization of sensitive amino acids like histidine and cysteine. nih.gov

Base: The choice and amount of base used can significantly impact racemization. highfine.com Weakly basic tertiary amines, such as N-methylmorpholine (NMM) or the sterically hindered 2,4,6-collidine, are often preferred over stronger bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) to suppress epimerization. highfine.combachem.com

Use of Additives and Reagents:

Coupling Additives: The addition of certain reagents to the coupling reaction can suppress racemization. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). highfine.compeptide.com These additives can react with the activated amino acid to form an active ester that is less prone to racemization. highfine.com

Coupling Reagents: The choice of coupling reagent is also crucial. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives like HOBt to minimize racemization. bachem.com Newer coupling reagents have also been developed with the specific aim of being "racemization-free". rsc.org

Protecting Group Strategies:

Protecting the nitrogen in the side chain of certain amino acids, such as histidine, can greatly reduce racemization. peptide.com

Application of Pseudoproline Dipeptide Building Blocks in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. However, the synthesis of long or aggregation-prone sequences can be challenging. Pseudoproline dipeptides are specialized building blocks that can significantly improve the efficiency of SPPS. sigmaaldrich.comiris-biotech.dechempep.com

Pseudoprolines are derived from serine, threonine, or cysteine residues where the side chain is reversibly protected as a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring. iris-biotech.dechempep.com These dipeptides are introduced into the peptide chain to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation. sigmaaldrich.comiris-biotech.de By inducing a "kink" in the peptide backbone, similar to natural proline, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling and deprotection kinetics. iris-biotech.dechempep.com

The use of pseudoproline dipeptides has been shown to be highly effective in the synthesis of difficult and amyloidogenic peptides. merckmillipore.comnih.gov They are incorporated into the peptide sequence as a dipeptide unit, which has the added benefit of extending the chain by two residues in a single coupling step. sigmaaldrich.com The native peptide sequence is regenerated during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA). sigmaaldrich.comiris-biotech.de

| Benefit of Pseudoproline Dipeptides | Mechanism | Source |

| Minimizes Aggregation | Disrupts β-sheet formation by inducing a kink in the peptide backbone. | sigmaaldrich.comiris-biotech.de |

| Improves Solubility | Enhances solvation of the growing peptide chain. | iris-biotech.de |

| Increases Yield | Leads to improved coupling and deprotection kinetics, resulting in higher yields of the crude product. | merckmillipore.com |

| Facilitates Purification | Results in purer crude products that are easier to purify by HPLC. | merckmillipore.com |

Optimized Reaction Conditions for High Yields (e.g., Temperature, Time)

Optimizing reaction conditions is crucial for maximizing the yield of this compound in both chemical and enzymatic syntheses.

In chemical synthesis , particularly when using N-phthaloyl-L-glutamic acid anhydride, precise control over temperature and reaction time is essential to ensure high yields and minimize side reactions like racemization. mdpi.com For the formation of the anhydride, specific temperatures (e.g., 140°C followed by 105°C) are employed. mdpi.com The subsequent acylation step is often carried out over several hours (e.g., 18-24 hours) at room temperature to ensure completion. mdpi.com

In enzymatic synthesis , parameters such as temperature, pH, reaction time, and substrate concentrations are carefully optimized. For the synthesis of γ-glutamylglutamine using γ-glutamyltranspeptidase from Escherichia coli, optimal conditions were found to be a temperature of 37°C, a pH of 10.5, and a reaction time of 7 hours. nih.gov Under these conditions, a high conversion rate of glutamine to γ-glutamylglutamine (88%) was achieved. nih.gov Similarly, in the synthesis of other γ-glutamyl peptides using glutaminase (B10826351), a temperature of 37°C and a reaction time of 3 hours were found to be optimal. mdpi.com

Enzymatic Synthesis Utilizing Gamma-Glutamyltransferase (GGT)

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing this compound. Gamma-glutamyltransferase (GGT) is a key enzyme in this process, catalyzing the transfer of a γ-glutamyl group from a donor molecule to an acceptor. wikipedia.orgnih.gov

GGT is a ubiquitous enzyme that plays a central role in glutathione (B108866) metabolism. nih.govnih.gov Its catalytic activity involves a two-step mechanism. First, the γ-glutamyl moiety of a donor substrate, such as glutamine or glutathione, is transferred to the enzyme, forming a γ-glutamyl-enzyme intermediate. frontiersin.orgscienceasia.org In the second step, this intermediate is attacked by an acceptor molecule. If the acceptor is water, hydrolysis occurs. If the acceptor is an amino acid or peptide, a transpeptidation reaction takes place, forming a new γ-glutamyl compound. frontiersin.orgscienceasia.org

For the synthesis of γ-glutamylglutamine, glutamine can serve as both the γ-glutamyl donor and acceptor in a reaction known as autotranspeptidation. frontiersin.orgacs.org The reaction conditions, including pH, temperature, and substrate concentrations, are optimized to favor the transpeptidation reaction over hydrolysis, thereby maximizing the yield of the desired dipeptide. researchgate.netnih.gov

Research has demonstrated the successful synthesis of γ-glutamylglutamine using GGT from Escherichia coli K-12. nih.gov The optimal conditions for this synthesis were determined to be a pH of 10.5, a temperature of 37°C, and a reaction time of 7 hours, using 250 mM L-glutamine as the substrate. These conditions resulted in a maximum yield of 110 mM γ-glutamylglutamine, with an 88% conversion of glutamine. nih.govscienceasia.org The use of D-glutamine as a γ-glutamyl donor has also been explored, as it can prevent the formation of by-products like γ-glutamylglutamine when synthesizing other γ-D-glutamyl compounds. nih.govscilit.com

| Enzyme Source | Substrate(s) | Optimal pH | Optimal Temp. | Yield/Conversion | Source |

| Escherichia coli K-12 | L-Glutamine | 10.5 | 37°C | 110 mM (88% conversion) | nih.gov |

| Bovine Kidney | Glutamine ethyl ester, Glutamate (B1630785) diethyl ester | 7.0-8.0 | 37°C | High yield of di- and tri-γ-glutamates | tandfonline.com |

| Bacillus amyloliquefaciens | L-Glutamine, L-Tryptophan | 10 | 37°C | 51.02% (γ-EW) | mdpi.com |

| Bacillus subtilis | L-Glutamine, (S)-allyl-cysteine | 10.0 | 25°C | 42% isolated yield (flow synthesis) | nih.gov |

The enzymatic approach using GGT provides a powerful and stereospecific method for the synthesis of this compound, avoiding many of the challenges associated with chemical synthesis, such as racemization and the need for extensive protecting group chemistry. google.com

Mechanism of GGT-Catalyzed Transpeptidation and Hydrolysis

The catalytic action of GGT involves a two-step process. nih.gov Initially, the enzyme cleaves the γ-glutamyl bond of a donor substrate, forming a transient acyl-enzyme intermediate. nih.govtandfonline.comnih.gov This intermediate can then undergo one of two reactions:

Transpeptidation: The γ-glutamyl group is transferred to an acceptor molecule, such as an amino acid or another peptide, to form a new γ-glutamyl compound. nih.govnih.gov

Hydrolysis: In the absence of a suitable acceptor, the acyl-enzyme intermediate reacts with water, releasing glutamate. nih.govnih.gov

The enzyme belongs to the N-terminal nucleophile hydrolase superfamily and its catalytic activity is mediated by a key threonine residue at the N-terminus of its small subunit. frontiersin.orgnih.gov The hydroxyl group of this threonine acts as the nucleophile, attacking the γ-glutamyl bond of the donor substrate. mdpi.com

Donor Substrate Specificity (e.g., Glutathione, Glutamine)

GGT exhibits a broad specificity for γ-glutamyl donor substrates. mdpi.com While glutathione is a primary physiological donor, glutamine is widely utilized in enzymatic synthesis due to its accessibility and efficiency. frontiersin.orgnih.gov The enzyme's donor binding site is highly conserved across different bacterial species. frontiersin.orgnih.gov Both L-glutamine and, in some bacterial GGTs, D-glutamine can serve as effective γ-glutamyl donors. frontiersin.org

Acceptor Substrate Versatility in γ-Glutamyl Compound Synthesis

A key advantage of GGT in synthesis is its versatility in accepting a wide range of amino acids and peptides as acceptor substrates. frontiersin.orgmdpi.com This allows for the production of a diverse array of γ-glutamyl compounds. While the acceptor binding site is more variable than the donor site, it can accommodate various structures, leading to the synthesis of novel dipeptides. frontiersin.orgnih.gov For the synthesis of this compound, a glutamine molecule acts as the acceptor.

Optimization of Enzymatic Reaction Conditions (e.g., pH, Temperature, Substrate Concentration)

To maximize the yield of this compound and favor the transpeptidation reaction over hydrolysis, careful optimization of reaction conditions is crucial. The pH optima for transpeptidation and hydrolysis are distinct, allowing for selective catalysis by adjusting the pH of the reaction mixture. scienceasia.org For the synthesis of γ-glutamylglutamine using E. coli GGT, optimal conditions have been identified as a pH of 10.5 and a temperature of 37°C. nih.gov

Substrate concentration also plays a critical role. High concentrations of the acceptor substrate can enhance the rate of transpeptidation. Research has shown that using 250 mM of L-glutamine as both the donor and acceptor, with 1.1 U/ml of GGT, can achieve a maximum yield of 110 mM this compound, representing an 88% conversion rate. scienceasia.orgnih.gov

Table 1: Optimized Conditions for γ-Glutamylglutamine Synthesis

| Parameter | Optimal Value |

|---|---|

| Enzyme Source | Escherichia coli K-12 GGT |

| Substrate | L-glutamine |

| Substrate Concentration | 250 mM |

| Enzyme Concentration | 1.1 U/ml |

| pH | 10.5 |

| Temperature | 37°C |

| Reaction Time | 7 hours |

| Maximum Yield | 110 mM |

| Conversion Rate | 88% |

Data sourced from a study on the enzymatic synthesis of γ-glutamylglutamine. nih.gov

Mitigation of Autotranspeptidation Byproducts in Enzymatic Reactions

A significant challenge in GGT-catalyzed synthesis is the formation of byproducts through autotranspeptidation, where the donor substrate also acts as the acceptor. frontiersin.orgnih.gov In the synthesis of this compound from glutamine, this leads to the formation of γ-glutamyl-glutamylglutamine and other longer chain oligomers. unimi.it These side reactions reduce the yield of the desired dipeptide and complicate purification. acs.org

Several strategies can be employed to mitigate these byproducts:

Process Engineering: Continuous flow reactors can help to control contact time between the substrate and the enzyme, and in-line purification can remove the product as it is formed, reducing the chance of it acting as a substrate for further reactions. acs.orgnih.gov

Enzyme Engineering: Mutagenesis of the GGT enzyme can alter its substrate affinity and reduce autotranspeptidation. For instance, modifying the lid loop of Bacillus subtilis GGT has been shown to enhance its transpeptidation activity. frontiersin.org

Stereospecific Synthesis: Utilizing D-glutamine as the γ-glutamyl donor can significantly reduce byproduct formation. nih.govdntb.gov.ua

Stereospecific Synthesis Utilizing D-Glutamine as a γ-Glutamyl Donor

Bacterial GGTs have demonstrated the ability to use D-glutamine as a γ-glutamyl donor. frontiersin.orgnih.gov A key advantage of this approach is that D-glutamine is not an effective acceptor substrate for the enzyme. unimi.it This stereospecificity dramatically reduces the occurrence of autotranspeptidation, as the formation of γ-D-glutamyl-D-glutamine is minimized. nih.govdntb.gov.ua Consequently, using D-glutamine as the donor can lead to a significant increase in the yield of the desired γ-D-glutamyl compound and simplifies the subsequent purification process. nih.gov For example, in the synthesis of γ-glutamyltaurine, switching from L-glutamine to D-glutamine as the donor increased the yield from 25% to 71% by preventing the formation of byproducts like γ-glutamylglutamine. nih.govdntb.gov.ua

Biosynthetic Production Strategies

Beyond direct enzymatic synthesis, biosynthetic production within microbial systems presents a promising avenue for this compound production. This involves engineering microorganisms to overproduce the compound. While specific examples for this compound are emerging, the principles are based on the established production of other amino acids and their derivatives. researchgate.net This typically involves the manipulation of metabolic pathways to channel precursors towards the synthesis of the target molecule. For instance, Corynebacterium glutamicum is a bacterium widely used for the industrial fermentation of amino acids like glutamate and lysine. researchgate.net Similar strategies could be adapted for this compound by engineering the expression and activity of GGT within a suitable microbial host.

Microbial Fermentation Systems (e.g., Bacteria, Fungi)

The synthesis of this compound is significantly advanced through microbial fermentation, a process that primarily utilizes enzymes produced by various microorganisms. The key enzyme in this biotransformation is γ-glutamyltranspeptidase (GGT), which is found in bacteria, fungi, and other organisms. researchgate.netresearchgate.netebi.ac.uk This enzyme catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as L-glutamine, to an acceptor, which in this case is another glutamine molecule, to form γ-glutamylglutamine. scienceasia.orgunimi.it

Bacterial systems are prominently featured in research for this compound synthesis. Species such as Escherichia coli and various Bacillus species are preferred as they are well-characterized and can be genetically engineered for enhanced enzyme production. nih.gov Research has demonstrated that GGT from E. coli K-12 can be used to produce γ-glutamylglutamine with a high degree of efficiency. nih.gov In one study, optimal conditions yielded a maximum concentration of 110 mM of γ-glutamylglutamine, achieving an 88% conversion rate from the starting material, L-glutamine. scienceasia.orgnih.gov

Another notable bacterial source is Bacillus natto, an organism used in the production of fermented soybeans. tandfonline.comtandfonline.comoup.com A crude enzyme extract from Bacillus natto has been shown to catalyze the formation of γ-glutamylglutamine from either L-glutamine or D-glutamine. tandfonline.comtandfonline.comoup.com This process is stereospecific, producing γ-L-glutamyl-L-glutamine from the L-isomer and γ-D-glutamyl-D-glutamine from the D-isomer. tandfonline.comtandfonline.comoup.com

The use of bacterial GGTs offers distinct advantages, particularly for large-scale applications. These enzymes can utilize L-glutamine as the γ-glutamyl donor, which is a more cost-effective substrate compared to glutathione, the required donor for many mammalian GGTs. nih.govacs.org Furthermore, bacterial GGTs can be produced in large quantities through established fermentation techniques. nih.gov

While GGTs are also present in fungi, detailed examples in scientific literature for the specific synthesis of this compound predominantly focus on bacterial enzymes. researchgate.netresearchgate.netnih.gov

Table 1: Research Findings on Bacterial Synthesis of this compound

| Microorganism | Enzyme | Substrate(s) | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli K-12 | γ-Glutamyltranspeptidase (GGT) | L-Glutamine | Maximal yield of 110 mM; 88% conversion rate under optimal conditions (pH 10.5, 37°C). | scienceasia.orgnih.gov |

| Bacillus natto | Transamidase (GGT activity) | L-Glutamine or D-Glutamine | Synthesized γ-L-glutamyl-L-glutamine from L-glutamine and γ-D-glutamyl-D-glutamine from D-glutamine. | tandfonline.comtandfonline.comoup.com |

| Bacillus subtilis | γ-Glutamyltranspeptidase (BsGGT) | L-Glutamine | γ-Glutamylglutamine was identified as a primary by-product (0-16%) in the synthesis of other γ-glutamyl peptides. | researchgate.netresearchgate.netacs.orgnih.gov |

| Escherichia coli (Immobilized cells) | Surface-expressed GGT | L-Glutamine | 64% conversion of glutamine to γ-glutamylglutamine in the first cycle of repeated batch production. | nih.govresearchgate.netresearchgate.net |

Considerations for Industrial-Scale Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations aimed at maximizing efficiency, ensuring product purity, and minimizing costs.

A primary challenge in industrial enzymatic processes is the cost associated with enzyme production and purification. scienceasia.org To mitigate this, enzyme immobilization is a widely adopted strategy. nih.govmdpi.com Immobilization involves attaching the enzyme to a solid support, which allows for its easy separation from the reaction mixture and subsequent reuse over multiple production cycles. nih.gov For instance, E. coli cells engineered to express GGT on their surface have been immobilized in alginate beads. nih.govresearchgate.net These immobilized cells were used for the repeated production of γ-glutamylglutamine over 10 days. nih.govresearchgate.net In the initial cycle, 64% of the glutamine was converted to the target dipeptide, and even after 10 cycles, the system retained 72% of its initial conversion efficiency. nih.govresearchgate.net This method avoids the need for costly enzyme purification and significantly enhances the economic feasibility of the process. nih.gov

Another significant consideration is the control of side reactions, which can reduce the final product yield and complicate downstream purification. acs.org During the GGT-catalyzed reaction, undesirable by-products such as glutamic acid (from hydrolysis) and poly-γ-glutamyl species can form. unimi.itacs.org The formation of these impurities necessitates complex and costly purification steps. acs.org One approach to address this is process intensification through methods like continuous flow bioprocessing. researchgate.netresearchgate.netacs.orgnih.gov By moving from traditional batch synthesis to a continuous flow system, it is possible to achieve better control over reaction parameters and residence time, potentially minimizing the formation of by-products. acs.org Studies have shown that continuous flow can increase specific productivity compared to batch synthesis. researchgate.netresearchgate.netnih.gov

Table 2: Key Considerations for Industrial-Scale Production of this compound

| Consideration/Challenge | Mitigation Strategy | Rationale | Reference |

|---|---|---|---|

| Cost of Enzyme | Enzyme Immobilization | Allows for enzyme recovery and reuse over multiple batches, reducing the overall cost of the biocatalyst. | nih.govmdpi.com |

| Product Purity | Control of Side Reactions | Minimizes the formation of by-products like poly-glutamyl species, simplifying downstream purification. Using D-glutamine as a donor can also prevent certain by-products. | nih.govacs.orgasm.orgdntb.gov.ua |

| Process Efficiency | Continuous Flow Processing | Increases specific productivity and offers better control over reaction conditions compared to traditional batch methods. | researchgate.netresearchgate.netacs.orgnih.gov |

| Overall Yield | Microbial Strain Optimization | Selection or engineering of strains for high enzyme expression and activity is crucial for maximizing product output. | gmi-inc.com |

| Process Robustness | Contamination Control | Sterile bioreactor design and operation are essential to prevent contamination in large-volume, long-duration fermentations. | gmi-inc.com |

Elucidating the Role of Glutamylglutamine in Cellular Metabolism and Biochemical Pathways

Integration within Glutamine Metabolic Networks

Glutamine is the most abundant amino acid in the body and is central to a complex network of metabolic pathways, including energy production, nucleotide synthesis, and maintaining redox balance. frontiersin.orgnih.govnih.gov Glutamylglutamine, being a dipeptide of glutamine, is intrinsically linked to these networks. The formation of this compound is a part of glutamine's metabolic fate, particularly when GGT is active. nih.govpnas.org In conditions of high metabolic activity or stress, such as in rapidly proliferating cancer cells or during osmoadaptation in E. coli, the metabolism of glutamine and related peptides is significantly altered. nih.govnih.govnih.gov For instance, in E. coli grown in high osmolarity medium, this compound accumulates along with other key osmolytes. nih.gov Glutamine metabolism is crucial for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and for the synthesis of other non-essential amino acids. bosterbio.comscielo.br The pathways of glutamine and glutamate (B1630785) metabolism are adapted to the specific functions of the cell. scielo.br

Precursor Dynamics and Interconversion with Glutamate

This compound's metabolic pathway is intrinsically linked to the interconversion of glutamate and glutamine. These two amino acids are at the core of cellular nitrogen metabolism. annualreviews.org The synthesis of glutamine from glutamate and ammonia (B1221849) is catalyzed by glutamine synthetase (GS), a ubiquitous enzyme essential for glutamine production. nih.gov The reverse reaction, the hydrolysis of glutamine to glutamate and ammonia, is carried out by glutaminase (B10826351) (GLS). nih.gov

This compound can be formed through the action of γ-glutamyl transpeptidase (GGT), an enzyme that can catalyze the transfer of a γ-glutamyl group from a donor, such as glutathione (B108866), to an acceptor molecule. researchgate.netnih.gov When glutamine acts as this acceptor, γ-glutamylglutamine is formed. scispace.com Conversely, γ-glutamylglutamine can be hydrolyzed to yield glutamate and glutamine. smolecule.com This interconversion highlights the dynamic nature of these related molecules within the cell.

Contribution to Cellular Nitrogen Metabolism and Transport

Glutamine is a primary carrier of nitrogen in the body, facilitating the safe transport of ammonia between tissues. libretexts.org It is the most abundant free amino acid in human blood and plays a crucial role in providing nitrogen for various biosynthetic pathways. annualreviews.orgnih.gov

While glutamine is the primary nitrogen shuttle, γ-glutamylglutamine also participates in nitrogen metabolism. The formation of this compound can be seen as a method of storing or transporting nitrogen in a dipeptide form. The transport of γ-glutamyl amino acids, including γ-glutamylglutamine, across cell membranes is mediated by specific transport systems that often involve γ-glutamyl transpeptidase. This suggests a role for this compound in the intercellular transfer of nitrogen, particularly in tissues with high GGT activity.

Linkages to Biosynthetic Pathways (e.g., Nucleotide Synthesis)

Glutamine is a critical nitrogen donor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. frontiersin.orgnih.gov The synthesis of the purine ring requires two molecules of glutamine, while pyrimidine synthesis utilizes glutamine in the formation of carbamoyl (B1232498) phosphate, a key precursor. nih.govlibretexts.org

The connection of this compound to nucleotide synthesis is primarily through its role as a precursor or storage form of glutamine. When cellular demand for nucleotides increases, this compound can be hydrolyzed to release glutamine, which can then enter the nucleotide biosynthetic pathways. smolecule.com Therefore, the cellular pool of this compound can indirectly support the synthesis of DNA and RNA by ensuring a ready supply of the essential nitrogen donor, glutamine.

Reprogramming of Glutamine Pathways in Specific Cellular Contexts

In certain cellular contexts, particularly in cancer, glutamine metabolism is significantly reprogrammed to support rapid cell proliferation and survival. biomolther.orgsigmaaldrich.com This phenomenon, often termed "glutamine addiction," involves the upregulation of glutamine transporters and metabolic enzymes like glutaminase. sigmaaldrich.com

This metabolic reprogramming can also affect the metabolism of this compound. In cancer cells with high rates of glutamine utilization, the dynamics of this compound synthesis and degradation are likely altered. amegroups.org For instance, increased glutaminase activity could lead to higher intracellular glutamate levels, potentially influencing the equilibrium of reactions involving this compound. Furthermore, the tumor microenvironment can influence this metabolic reprogramming, creating a complex interplay of nutrient utilization among different cell types within the tumor. amegroups.org In hepatocellular carcinoma, for example, glutamine metabolism is reprogrammed to provide nitrogen for amino acid and nucleotide anabolism, and to support the synthesis of the antioxidant glutathione. frontiersin.org

Mechanisms of Enzymatic Degradation and Turnover

The breakdown and turnover of γ-glutamylglutamine are primarily enzymatic processes, crucial for releasing its constituent amino acids and for regulating its cellular concentration. These processes are mainly catalyzed by γ-glutamyl transpeptidases and other peptidases.

Hydrolytic Cleavage of the γ-Glutamyl Bond

The primary mechanism for the degradation of γ-glutamylglutamine is the hydrolytic cleavage of its characteristic γ-glutamyl bond. This reaction is catalyzed by γ-glutamyl transpeptidase (GGT), which can act as a hydrolase. frontiersin.orgsmolecule.com In this reaction, a water molecule attacks the γ-glutamyl bond, resulting in the release of a free glutamate molecule and a glutamine molecule. frontiersin.org

This hydrolytic activity of GGT is essential for the turnover of γ-glutamyl peptides and for making their constituent amino acids available for other metabolic processes. researchgate.net The efficiency of this hydrolysis can be influenced by the cellular environment, including pH. nih.gov

Transpeptidation Reactions and Formation of Novel γ-Glutamyl Peptides

In addition to hydrolysis, γ-glutamyl transpeptidase can also catalyze transpeptidation reactions. In this process, the γ-glutamyl moiety of γ-glutamylglutamine is transferred to an acceptor molecule, which is typically an amino acid or another peptide. frontiersin.org This results in the formation of a new γ-glutamyl peptide.

Role as a Proteolytic Breakdown Product in Protein Catabolism

Protein catabolism is the process by which proteins are broken down into smaller peptides and ultimately into their constituent amino acids. This process is crucial for recycling amino acids for new protein synthesis and for providing carbon skeletons for energy metabolism. During this breakdown, larger proteins are initially cleaved by proteases into smaller peptide fragments.

This compound is recognized as an incomplete breakdown product arising from the digestion or catabolism of larger proteins. nih.gov Its formation is a direct consequence of the proteolytic cleavage of proteins that are rich in glutamine and glutamic acid residues. The peptide bond linking the gamma-carboxyl group of a glutamic acid residue to the amino group of a glutamine residue can be resistant to the action of some peptidases, leading to the transient accumulation of this dipeptide.

The principal enzyme involved in both the synthesis and degradation of γ-glutamylglutamine is γ-glutamyltranspeptidase (GGT). frontiersin.orgresearchgate.net This enzyme catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione or another γ-glutamyl compound, to an acceptor, which can be an amino acid, a peptide, or water. frontiersin.org In the context of protein catabolism, GGT can be involved in transpeptidation reactions where a γ-glutamyl group from a larger peptide is transferred to glutamine, forming γ-glutamylglutamine.

Research has identified γ-glutamylglutamine in various biological fluids, and its concentration can be indicative of metabolic states characterized by increased protein turnover. For instance, elevated levels of γ-glutamylglutamine have been observed in the plasma and cerebrospinal fluid of patients with hyperammonemia and urea (B33335) cycle disorders, conditions associated with significant metabolic stress and altered amino acid metabolism. nih.gov A study on fearful dogs also found a significant positive association between fearfulness and increased plasma concentrations of glutamine and γ-glutamylglutamine, suggesting a potential link to stress-induced metabolic changes.

The following table summarizes findings on the concentration of γ-glutamylglutamine in different biological samples under specific conditions.

| Biological Sample | Condition | Concentration (µmol/L) | Reference |

| Plasma | Hyperammonemia (Urea Cycle Disorders, Glutamine > 1000 µmol/L) | 20-214 | nih.gov |

| Cerebrospinal Fluid | Hyperammonemia (Urea Cycle Disorders) | 203 and 313 | nih.gov |

| Cerebrospinal Fluid | Secondary Hyperammonemia (Glutamine = 10,000 µmol/L) | 97 | nih.gov |

| Blood | Healthy individual | 117.00 |

Characterization as a Short-Lived Intermediate in Amino Acid Degradation

This compound is primarily considered a transient or short-lived intermediate in the broader pathways of amino acid degradation. Its fleeting existence is due to the efficient enzymatic machinery that rapidly processes it further. The unique γ-glutamyl linkage makes it resistant to cleavage by typical peptidases, but it is a prime substrate for γ-glutamyltranspeptidase (GGT). researchgate.netresearchgate.net

The metabolic fate of γ-glutamylglutamine is largely dictated by the action of GGT, which can catalyze two main types of reactions involving this dipeptide:

Hydrolysis: GGT can transfer the γ-glutamyl group to a water molecule, resulting in the formation of glutamic acid and glutamine. frontiersin.org This reaction effectively breaks down the dipeptide into its constituent amino acids, which can then enter their respective metabolic pathways.

Transpeptidation: GGT can transfer the γ-glutamyl group to another acceptor molecule, such as an amino acid or a different peptide. frontiersin.org This results in the formation of a new γ-glutamyl compound.

The enzymatic synthesis of γ-glutamylglutamine from glutamine has been demonstrated using γ-glutamyltranspeptidase from Escherichia coli. In one study, optimal conditions yielded a significant conversion of glutamine to γ-glutamylglutamine. nih.gov Conversely, GGT from rat kidney has been shown to utilize glutamine, leading to the formation of γ-glutamylglutamine, glutamate, and ammonia. nih.gov

The transient nature of γ-glutamylglutamine is highlighted by the rapid kinetics of GGT. Studies on rat kidney GGT have shown that the deacylation step, where the γ-glutamyl group is transferred from the enzyme to an acceptor, is the rate-limiting step of the reaction, while the initial acylation of the enzyme is faster. frontiersin.org This efficient catalytic cycle ensures that γ-glutamylglutamine does not persist for long in the cellular environment. Due to this short half-life, it is not considered a storage form of these amino acids but rather a temporary product en route to further breakdown. researchgate.net

The table below outlines the key enzymatic reactions involving this compound as a short-lived intermediate.

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Reference |

| γ-Glutamyltranspeptidase (GGT) | Hydrolysis | γ-Glutamylglutamine, H₂O | Glutamic acid, Glutamine | frontiersin.org |

| γ-Glutamyltranspeptidase (GGT) | Transpeptidation (Autotranspeptidation) | L-Glutamine | γ-Glutamylglutamine | nih.gov |

| γ-Glutamyltranspeptidase (GGT) | Utilization | Glutamine | γ-Glutamylglutamine, Glutamate, Ammonia | nih.gov |

Investigating the Biological Activities and Molecular Mechanisms of Glutamylglutamine

Modulation of Enzymatic Activities

Glutamylglutamine, a dipeptide composed of two glutamic acid molecules linked by a gamma-glutamyl bond, plays a significant role in various biological processes through its interaction with and modulation of key enzymes. hmdb.canih.gov This section explores the influence of this compound on the activity of gamma-glutamyltransferase and other enzymes within glutamine metabolic pathways.

Influence on Gamma-Glutamyltransferase Activity

Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH) and the detoxification of xenobiotics. wikipedia.orgebi.ac.uk GGT catalyzes the transfer of a gamma-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgebi.ac.uk

This compound can act as a substrate for GGT. The enzyme can cleave the gamma-glutamyl bond of this compound, releasing glutamate (B1630785). ebi.ac.uk The activity of GGT is essential for maintaining cellular homeostasis, particularly in tissues with high metabolic and detoxification activities like the liver, kidneys, and pancreas. wikipedia.orgexeterlaboratory.com Alterations in GGT activity have been associated with various pathological conditions, highlighting its importance in cellular function. mdpi.comnih.gov

Research has shown that GGT activity can be influenced by various factors, including the availability of its substrates. While specific quantitative data on the direct modulatory effect of this compound on GGT activity is an area of ongoing research, the enzymatic processing of gamma-glutamyl peptides like this compound is a fundamental aspect of the gamma-glutamyl cycle. ebi.ac.ukajinomoto.com.my

Interactions with Other Enzymes in Glutamine Metabolic Pathways

The metabolism of glutamine is central to numerous cellular functions, including energy production, nucleotide synthesis, and neurotransmitter recycling. bosterbio.comnih.gov Several key enzymes regulate the flux of glutamine through these pathways, and this compound can indirectly influence their activity by participating in the broader glutamine/glutamate pool.

Glutaminase (B10826351) (GLS): This mitochondrial enzyme catalyzes the hydrolysis of glutamine to glutamate and ammonia (B1221849). bosterbio.comnih.gov This reaction is a critical step for providing glutamate for the tricarboxylic acid (TCA) cycle and for the synthesis of the neurotransmitter glutamate. bosterbio.comnih.gov

Glutamine Synthetase (GS): Primarily located in the cytoplasm, GS catalyzes the synthesis of glutamine from glutamate and ammonia, a process that requires ATP. nih.govnih.gov This enzyme is crucial for ammonia detoxification and for providing glutamine for protein and nucleotide synthesis. nih.gov

Glutamate Dehydrogenase (GDH): This enzyme facilitates the reversible conversion of glutamate to α-ketoglutarate, an intermediate of the TCA cycle. bosterbio.com

Glutamic Acid Decarboxylase (GAD): GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. nih.gov

The interplay between these enzymes ensures a balanced supply of glutamine, glutamate, and their derivatives for various cellular needs. For instance, in the central nervous system, the glutamate-glutamine cycle between astrocytes and neurons is vital for maintaining normal neurotransmission. nih.govmdpi.com Astrocytes take up glutamate from the synapse and convert it to glutamine via GS. This glutamine is then transported to neurons, where it is converted back to glutamate by GLS to replenish the neurotransmitter pool. nih.govnih.gov

While direct enzymatic interactions between this compound and enzymes like GLS, GS, GDH, and GAD are not extensively documented, its role as a gamma-glutamyl dipeptide places it within the metabolic network governed by these enzymes. Its breakdown by GGT contributes to the cellular glutamate pool, thereby influencing the substrate availability for these key metabolic enzymes.

Role in Neurotransmitter Systems and Brain Function

This compound and its constituent amino acid, glutamate, are pivotal in the functioning of the central nervous system (CNS). hmdb.ca Glutamate is the primary excitatory neurotransmitter, essential for synaptic transmission, plasticity, learning, and memory. clevelandclinic.orgselfhacked.com Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders. nih.govmdpi.commednexus.org

Modulation of N-Methyl-D-Aspartate (NMDA) Receptor Activity

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity. embopress.orgpatsnap.com Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, and the relief of a voltage-dependent magnesium block. embopress.org

Research has demonstrated that gamma-L-glutamyl-L-glutamate (γ-Glu-Glu) can directly interact with and modulate NMDA receptor activity. Studies on cultured neurons have shown that γ-Glu-Glu can elicit excitatory effects, primarily by activating NMDA receptors. frontiersin.org Interestingly, these effects were found to be dependent on synaptic integrity, as they were blocked by tetrodotoxin (B1210768) (TTX), a substance that blocks action potentials. This suggests an indirect mechanism where γ-Glu-Glu's partial effect on NMDA receptors leads to the synaptic release of endogenous glutamate and glycine, which in turn fully activate both AMPA and NMDA receptors. frontiersin.org

Further investigations using cells expressing NMDA receptors revealed that γ-Glu-Glu acts as a partial agonist. frontiersin.org It was observed to have a higher efficacy for NMDA receptors containing the GluN2B subunit. At lower concentrations, γ-Glu-Glu was found to potentiate the responses of glutamate on NMDA receptors. frontiersin.org However, it is important to note that some studies suggest that the observed agonist activity of glutamine preparations on NMDA receptors might be due to residual glutamate contamination. nih.gov

| Compound | Effect on NMDA Receptor | Key Findings | Reference |

|---|---|---|---|

| γ-L-glutamyl-L-glutamate (γ-Glu-Glu) | Partial Agonist | Elicits excitatory effects on neurons, likely by activating NMDA receptors. The effect is dependent on synaptic transmission. Exhibits better efficacy for NMDA receptors containing the GluN2B subunit. At low concentrations, it potentiates glutamate responses. | frontiersin.org |

| Glutamine | Weak Agonist (Potentially due to contamination) | Commercial preparations showed weak agonist activity, which was reduced after recrystallization to remove residual glutamate. | nih.gov |

Implications for Synaptic Plasticity and Memory Formation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. patsnap.comcolorado.edu Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a primary molecular mechanism underlying synaptic plasticity and memory formation. nih.gov The activation of NMDA receptors is a critical event in the induction of many forms of LTP. nih.govyoutube.com

Given that this compound can modulate NMDA receptor activity, it has potential implications for synaptic plasticity and memory. frontiersin.org By acting as a partial agonist, it could influence the threshold for LTP induction. The potentiation of glutamate's effect at low concentrations could facilitate synaptic strengthening under conditions of moderate synaptic activity. frontiersin.org

The regulation of glutamate levels in the synaptic cleft is crucial for normal synaptic function and plasticity. nih.gov Astrocytes play a key role in this process by taking up excess glutamate and converting it to glutamine, which is then recycled back to neurons. nih.govnih.gov As a component of the broader glutamate/glutamine pool, this compound metabolism can indirectly impact the availability of glutamate for neurotransmission and, consequently, the processes of synaptic plasticity and memory formation.

Associations with Glutamatergic System Dysregulation in Neurological Conditions

The precise balance of glutamatergic neurotransmission is vital for healthy brain function. clevelandclinic.orgselfhacked.com Excessive activation of glutamate receptors, particularly NMDA receptors, can lead to a phenomenon known as excitotoxicity, where neurons are damaged and killed by excessive stimulation. hmdb.capatsnap.com This process is implicated in the pathophysiology of numerous acute and chronic neurological disorders.

Neurodegenerative Diseases: Conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) have all been linked to glutamatergic dysfunction and excitotoxicity. clevelandclinic.orgnih.govmdpi.com In Alzheimer's disease, for example, there is evidence of aberrant glutamate uptake and enhanced NMDA receptor signaling. nih.gov

Epilepsy: Seizures are characterized by excessive and synchronous neuronal firing, often involving the glutamatergic system. mdpi.com

Stroke and Brain Injury: Ischemic events lead to a massive release of glutamate, causing widespread neuronal death through excitotoxicity. hmdb.ca

Psychiatric Disorders: Dysregulation of the glutamatergic system has also been implicated in psychiatric conditions such as schizophrenia and depression. clevelandclinic.orgjpccr.eu

Status as a Precursor for Releasable Glutamate in Neural Tissue

While the glutamate-glutamine cycle, involving the single amino acid glutamine, is the canonical pathway for replenishing neuronal glutamate, the dipeptide γ-L-glutamyl-L-glutamate (γ-Glu-Glu) holds a distinct and more nuanced role in neural tissue. frontiersin.orgnih.gov Research indicates that γ-Glu-Glu is not merely a passive precursor that is hydrolyzed to augment the primary pool of vesicular glutamate. Instead, it functions as an active signaling molecule itself, acting as a partial agonist at N-methyl-D-aspartate (NMDA) receptors. frontiersin.orgnih.gov

Studies on cultured hippocampal neurons have demonstrated that γ-Glu-Glu can elicit excitatory effects. frontiersin.orgnih.gov Notably, these excitatory actions are dependent on the integrity of synaptic transmission, as they are blocked by the voltage-gated sodium channel blocker tetrodotoxin (TTX). frontiersin.orgnih.govnih.gov This suggests that γ-Glu-Glu may act by modulating or potentiating the effects of glutamate at the synapse rather than serving as a direct source for its vesicular release. nih.gov

Further investigation into its receptor activity has revealed a preference for specific NMDA receptor subtypes. γ-Glu-Glu exhibits greater efficacy for NMDA receptors that contain the GluN2B subunit. frontiersin.orgnih.gov At lower concentrations, it has also been shown to potentiate the responses of glutamate at NMDA receptors, highlighting its role as a neuromodulator. nih.govnih.gov Although direct hydrolysis can occur, the primary role of γ-Glu-Glu in neural tissue appears to be centered on its ability to directly interact with and modulate the activity of key glutamate receptors.

Table 1: Activity of γ-Glutamylglutamine at NMDA Receptor Subtypes This table summarizes experimental findings on the partial agonist activity of γ-Glu-Glu on different recombinant NMDA receptors.

| Receptor Subtype | Agonist Activity | Efficacy Relative to Glutamate | Reference |

|---|---|---|---|

| GluN1/GluN2A | Partial Agonist | Lower | frontiersin.org |

| GluN1/GluN2B | Partial Agonist | Higher | frontiersin.orgnih.gov |

| GluN1/GluN2C | Partial Agonist | Lower | frontiersin.org |

Involvement in Cellular Signaling and Stress Responses

A significant aspect of this compound's biological activity is its intimate connection to the metabolism of glutathione (GSH), the primary endogenous antioxidant in the central nervous system. frontiersin.orgnih.govresearchgate.net γ-Glu-Glu is a direct metabolite of the glutathione cycle. nih.gov The enzyme γ-glutamyl transpeptidase (γ-GT), located on the outer surface of cells like astrocytes, catalyzes the breakdown of extracellular GSH. frontiersin.orgpnas.org In this process, the γ-glutamyl moiety of GSH is transferred to an acceptor, which can be an amino acid or water. This reaction can yield γ-glutamyl dipeptides, including γ-Glu-Glu. frontiersin.orgfrontiersin.org

Astrocytes, which are crucial for maintaining brain homeostasis, appear to be a major source of extracellular γ-glutamyl amino acids. frontiersin.org Research using C6 astroglioma cells has shown that the concentration of extracellular γ-Glu-Glu is directly linked to GSH metabolism. frontiersin.orgnih.gov When cellular production of GSH is enhanced, which occurs as a defense mechanism during periods of oxidative stress, the subsequent increase in GSH turnover can lead to a corresponding rise in the extracellular levels of its byproduct, γ-Glu-Glu. frontiersin.orgnih.gov This establishes a direct link between the brain's antioxidant defense status and the availability of a neuroactive signaling molecule. A deficit of both GSH and its metabolite γ-glutamylglutamine has been observed in the cerebrospinal fluid of schizophrenic patients, suggesting a potential disruption in this pathway in pathologies associated with oxidative stress. dovepress.com

Table 2: Relationship Between Glutathione Metabolism and Extracellular γ-Glu-Glu in Astroglioma Cells This table illustrates the effect of modulating glutathione (GSH) synthesis on the extracellular concentration of γ-Glu-Glu, as measured in C6 astroglioma cell cultures.

| Treatment Condition | Effect on GSH Synthesis | Resulting Change in Extracellular γ-Glu-Glu | Reference |

|---|---|---|---|

| Buthionine sulfoximine (B86345) (BSO) | Inhibition | Decrease | frontiersin.org |

A prominent example is found in chromophobe renal cell carcinoma (ChRCC). pnas.org This cancer subtype is characterized by a profound defect in the γ-glutamyl cycle, primarily due to the silencing of the gene encoding γ-glutamyl transpeptidase 1 (GGT1). pnas.org GGT1 expression in ChRCC is over 100-fold lower than in normal kidney tissue. pnas.org This enzymatic deficiency leads to a dramatic reduction in the levels of various γ-glutamyl amino acids, which are key intermediates of the cycle. pnas.org This specific metabolic impairment is considered an "Achilles' heel" for ChRCC, as it is hypothesized to increase the cells' sensitivity to oxidative stress and force a reprogramming of glucose and glutamine metabolism to compensate for the inability to recycle extracellular glutathione. pnas.org Therefore, the absence of γ-glutamyl peptide synthesis, including that of this compound, is a defining feature of the metabolic phenotype in this particular cancer.

Table 3: γ-Glutamyl Cycle Defects in Chromophobe Renal Cell Carcinoma (ChRCC) This table summarizes the differential expression of GGT1 and the abundance of γ-glutamyl cycle intermediates in ChRCC compared to normal kidney tissue.

| Analyte | Level in ChRCC vs. Normal Kidney | Consequence | Reference |

|---|---|---|---|

| GGT1 mRNA | >100-fold lower | Impaired glutathione salvage | pnas.org |

| γ-glutamyl amino acids | Strikingly decreased | Disrupted γ-glutamyl cycle | pnas.org |

Contribution to Antioxidant Defense Mechanisms (indirectly via glutathione metabolism)

Analysis of Peptide Dynamics and Conformational Behavior

The formation and hydrolysis of the γ-glutamyl peptide bond in this compound are primarily catalyzed by the enzyme γ-glutamyl transpeptidase (γ-GT). nih.govpnas.org This enzyme does not follow simple Michaelis-Menten kinetics but operates via a two-step, ping-pong mechanism. frontiersin.org The process involves the formation of a covalent γ-glutamyl-enzyme intermediate, which can then react with an acceptor molecule (an amino acid, a peptide, or water). frontiersin.orgpnas.org

γ-GT can catalyze both transpeptidation and hydrolysis. frontiersin.org In the context of γ-glutamylglutamine, the enzyme can use glutamine as both a γ-glutamyl donor and an acceptor, resulting in the formation of γ-glutamylglutamine (autotranspeptidation). nih.gov However, glutamine is considered a relatively poor substrate for this reaction compared to glutathione. nih.govnih.gov The enzyme also catalyzes the hydrolysis of the γ-glutamyl bond to release glutamate. pnas.org The balance between these activities can be modulated by various factors. For instance, the presence of maleate (B1232345) has been shown to markedly increase the hydrolysis of glutamine to glutamate by γ-GT while decreasing the transpeptidation reaction. nih.govpnas.org This suggests that the local biochemical environment dictates the kinetic fate of the γ-glutamyl bond.

Table 4: Catalytic Activities of γ-Glutamyl Transpeptidase (γ-GT) This table outlines the key reactions catalyzed by γ-GT involving glutamine and the influence of maleate on reaction kinetics.

| Substrate(s) | Reaction Type | Product(s) | Effect of Maleate | Reference |

|---|---|---|---|---|

| L-Glutamine | Autotranspeptidation | γ-Glutamylglutamine | Decreased | nih.govpnas.org |

| L-Glutamine | Hydrolysis | Glutamate + Ammonia | Markedly Increased (>10-fold) | nih.govpnas.org |

The three-dimensional structure and flexibility of peptides are critical to their biological function. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to investigate the conformational behavior of glutamine residues within peptide chains. nih.govpublish.csiro.au These studies provide insight into how the peptide adapts its shape upon interacting with biological targets.

Solution NMR studies on glutamine-containing peptides designed as substrates for the enzyme Factor XIIIa revealed specific conformational changes upon binding. nih.gov One-dimensional proton line-broadening and 2D transferred-NOESY experiments showed that the glutamine residue and adjacent C-terminal residues come into direct contact with the enzyme. nih.gov Within the enzyme's active site, these residues adopt a defined, extended conformation. nih.gov

Other studies have focused on the intrinsic dynamics of the glutamine side chain itself. Proton NMR analysis of the small peptides Ala-Glu-Gly-Gln-Gly and Gly-Gln-Gly in solution allowed for the determination of the kinetic parameters for the rotational isomerization around the C-N bond of the glutamine side chain amide. publish.csiro.aupublish.csiro.au These measurements provide quantitative data on the energy barrier for this rotation, reflecting the local conformational freedom of the glutamine residue within a peptide.

Table 5: Kinetic Parameters for Glutamine Side-Chain C-N Bond Rotation in Peptides This table presents the thermodynamic parameters for the rotational isomerization of the glutamine side chain, as determined by NMR spectroscopy at 298 K.

| Peptide | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |

|---|---|---|---|

| Ala-Glu-Gly-Gln-Gly | 71.6 kJ mol⁻¹ | 2.1 J mol⁻¹ K⁻¹ | publish.csiro.aupublish.csiro.au |

Analytical and Bioanalytical Strategies for Glutamylglutamine Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of glutamylglutamine, enabling its separation from other structurally similar compounds and interfering substances present in biological samples. The choice of chromatographic method is dictated by the physicochemical properties of this compound and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of amino acids and peptides, including this compound. Various HPLC modes can be adapted for its quantification. Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring a derivatization step to enhance the hydrophobicity and detectability of the polar this compound molecule. nih.govresearchgate.net For instance, pre-column derivatization with reagents like phenylisothiocyanate (PITC) allows for UV detection and has been successfully used for the quantification of related amino acids. nih.gov Another strategy involves ion-exchange chromatography (IEC), which separates molecules based on their net charge. This can be followed by post-column derivatization, for example with ninhydrin, to enable colorimetric detection. scirp.orgscirp.org

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the direct analysis of polar compounds like amino acids and their derivatives without the need for derivatization. chromatographyonline.com HILIC separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. chromatographyonline.com This approach offers good retention for polar molecules that are poorly retained in RP-HPLC. mdpi.com

Table 1: Exemplary HPLC Methodologies for Amino Acid Analysis Relevant to this compound

| Chromatographic Mode | Derivatization | Detection Method | Key Advantages |

| Reversed-Phase (RP-HPLC) | Pre-column (e.g., PITC) | UV-Vis | Well-established, good for hydrophobic derivatives |

| Ion-Exchange (IEC) | Post-column (e.g., Ninhydrin) | UV-Vis | Effective for charged molecules, good resolution |

| Hydrophilic Interaction (HILIC) | None required | Mass Spectrometry | Direct analysis of polar compounds, high sensitivity |

Gas Chromatography (GC) Applications for Metabolite Profiling

Gas Chromatography (GC) is another powerful tool for metabolite profiling, including the analysis of amino acids and their derivatives. nih.gov However, due to the low volatility of compounds like this compound, a derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC analysis. nih.govnih.gov Common derivatization procedures involve silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. plos.org The separated components are then detected, most commonly by a mass spectrometer (GC-MS). nih.govplos.orgsigmaaldrich.com This combination provides high resolution and allows for both quantification and structural identification of the analytes. nih.gov GC-MS has been successfully applied in metabolomic studies to identify and quantify a wide range of metabolites, including amino acids, in various biological samples. plos.orgmdpi.commdpi.com For instance, a method for the simultaneous quantification of glutamine and glutamate (B1630785) using GC-MS after derivatization has been established. nih.gov

Mass Spectrometry (MS) Approaches

Mass Spectrometry (MS) is an indispensable detection technique in the analysis of this compound, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides a robust platform for the identification and quantification of this dipeptide in complex biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection and Quantification

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. nthu.edu.tw In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nthu.edu.tw These ions are then guided into the mass analyzer.

ESI-MS is highly sensitive and can be readily coupled with liquid chromatography (LC-MS), making it a workhorse in metabolomics and peptide analysis. nih.govnih.govcreative-proteomics.com The technique allows for the detection of this compound as a protonated molecule, [M+H]+, in positive ion mode. massbank.eu However, careful optimization of ESI source parameters is crucial, as in-source fragmentation or cyclization of glutamine and related compounds can occur, potentially leading to inaccurate quantification. nih.govnih.gov The use of stable isotope-labeled internal standards can help to correct for such matrix effects and ionization variability. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. This precision allows for the determination of the elemental composition of an analyte, which is a powerful tool for its identification and confirmation. Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution required for this purpose. wiley-vch.detum.de

In the context of this compound analysis, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is particularly important in untargeted metabolomics studies where numerous metabolites are detected simultaneously. researchgate.netunicatt.itmdpi.com For example, an untargeted metabolomics approach using liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been employed to identify various metabolites, including gamma-glutamyl peptides. researchgate.netunicatt.itnih.gov The accurate mass measurement provided by HRMS, in conjunction with retention time data, significantly increases the confidence in the identification of this compound. mdpi.com

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Key Feature | Primary Application for this compound |

| ESI-MS | Soft ionization, high sensitivity | Detection and quantification, especially when coupled with LC |

| HRMS | Accurate mass measurement | Unambiguous identification and formula determination |

| MS/MS & UHPLC-MS/MS | Structural elucidation, enhanced specificity | Targeted quantification in complex matrices, biomarker discovery |

Tandem Mass Spectrometry (MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity and Specificity

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and structural information to the analysis of this compound. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated this compound molecule) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification and quantification, even in the presence of co-eluting interferences. nih.govthermoscientific.frunr.edu

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for targeted metabolomics and the quantification of low-abundance molecules in complex samples. nih.govspringermedizin.deresearchgate.netnih.gov UHPLC utilizes columns with smaller particle sizes, leading to faster separations and higher resolution compared to conventional HPLC. nih.govspringermedizin.de When combined with the sensitivity and specificity of MS/MS, UHPLC-MS/MS provides a powerful platform for the accurate and precise quantification of this compound in various biological fluids and tissues. mdpi.comnih.govspringermedizin.denih.gov This methodology is crucial for biomarker discovery and validation studies where reliable measurement of subtle changes in metabolite concentrations is required. nih.govspringermedizin.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for determining the molecular structure of organic compounds in solution. mdpi-res.comweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.com For a dipeptide like γ-Glutamylglutamine, NMR is instrumental in confirming its identity and, crucially, in verifying the specific γ-linkage of the peptide bond, which distinguishes it from its α-linked isomer.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

¹H NMR: This experiment provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift, expressed in ppm), and their proximity to other protons (spin-spin coupling). In γ-Glutamylglutamine, distinct signals would be expected for the protons on the α-carbons, β-carbons, and γ-carbons of both glutamyl and glutamine residues, as well as for the amine and amide protons.

¹³C NMR: This technique detects the carbon atoms in a molecule, providing information about their chemical environment and functional group. Key signals for γ-Glutamylglutamine would include those for the carbonyl carbons (in the carboxyl and amide groups) and the individual carbons of the amino acid side chains. mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms. slideshare.net Techniques like Correlated Spectroscopy (COSY) reveal proton-proton couplings, helping to trace the spin systems within each amino acid residue. slideshare.net Heteronuclear experiments like Heteronuclear Single Quantum Correlation (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows couplings between protons and carbons over two to three bonds. The HMBC spectrum is particularly vital for identifying the γ-peptide linkage, as it would show a correlation between the γ-carbonyl carbon of the glutamyl residue and the α-amino proton of the glutamine residue. Research on similar γ-glutamyl peptides has successfully used this combination of 1D and 2D NMR experiments for complete structural characterization. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for γ-Glutamylglutamine Predicted values are based on computational models and data from similar compounds. Actual experimental values may vary based on solvent and pH.

| Atom Position (Residue) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH (Glutamyl) | 3.44 | 53.16 |

| β-CH₂ (Glutamyl) | 1.82 - 1.98 | 26.94 |

| γ-CH₂ (Glutamyl) | 2.27 - 2.38 | 31.52 |

| α-CH (Glutamine) | 4.27 | 51.37 |

| β-CH₂ (Glutamine) | 1.82 - 1.98 | 30.79 |

| γ-CH₂ (Glutamine) | 2.31 | 31.52 |

| γ-C=O (Glutamyl) | - | 171.92 |

| α-COOH (Glutamyl) | - | 170.38 |

| δ-C=O (Glutamine) | - | 173.54 |

Source: Data synthesized from predicted spectra and published values for structurally related compounds. mdpi.com

Advanced Metabolomics Platforms for Profiling this compound and Related Metabolites

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov Advanced metabolomics platforms are essential for profiling this compound and its related metabolites within complex biological matrices like plasma, urine, or cell extracts. These platforms typically utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), often a time-of-flight (TOF) or Orbitrap analyzer. metabolon.com

This combination provides the high sensitivity, specificity, and broad dynamic range necessary to detect and accurately quantify hundreds to thousands of metabolites simultaneously. creative-proteomics.comucalgary.ca Companies specializing in metabolomics services have developed robust, targeted, and untargeted platforms capable of analyzing amino acids and their derivatives, including γ-glutamylglutamine. creative-proteomics.comprodigest.eu

The general workflow involves:

Sample Preparation: Minimal but effective extraction to isolate metabolites from the biological matrix.

Chromatographic Separation (LC): Separation of metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer. This reduces ion suppression and allows for the differentiation of isomers.

Mass Spectrometric Detection (MS): Ionization of the eluted metabolites and measurement of their mass-to-charge ratio (m/z) with high accuracy.

Tandem MS (MS/MS): Fragmentation of selected ions to generate a characteristic pattern, which is used for definitive structural identification and confirmation of compounds like this compound.

These platforms enable researchers to obtain a detailed snapshot of metabolic phenotypes, making them invaluable tools for biomarker discovery and understanding disease mechanisms. metabolon.comemergenresearch.com

Multivariate Statistical Analysis (e.g., PCA, OPLS-DA) in Metabolome Data Interpretation

Metabolomics experiments generate vast and complex datasets, often characterized by a large number of variables (metabolites) and a relatively small number of samples—a "large K, small N" problem. nih.gov Interpreting this data requires specialized multivariate statistical analysis (MVA) methods to discern meaningful biological patterns from noise. nih.govuab.edu

Principal Component Analysis (PCA) is an unsupervised MVA technique used for exploratory data analysis. nih.gov It reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components. A PCA scores plot can reveal the inherent structure in the data, showing trends, groupings, and outliers among samples without prior knowledge of the sample classes. nih.gov

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised method used to sharpen the separation between predefined sample groups (e.g., healthy vs. disease). nih.gov It models the variation in the metabolite data that is directly related to the class membership, making it easier to identify the specific metabolites—such as this compound—that contribute most significantly to the separation between groups.

In a study on gastric cancer, metabolomic profiling of plasma samples was performed, and the resulting data was analyzed using multivariate methods. researchgate.net Such an analysis could reveal that γ-glutamylglutamine is one of the metabolites that is significantly different between cancer patients and healthy controls, highlighting its potential as a biomarker. researchgate.net The combination of univariate and multivariate analysis provides a comprehensive interpretation of metabolomics data. creative-proteomics.com

Table 2: Conceptual Data Matrix for Multivariate Analysis in Metabolomics

| Sample ID | Group | Metabolite 1 (e.g., Glutamine) | Metabolite 2 (e.g., Glutamate) | Metabolite 3 (γ-Glutamylglutamine) | ...Metabolite N |

| Control_01 | Control | 105.2 | 88.4 | 12.1 | 45.6 |

| Control_02 | Control | 110.5 | 92.1 | 11.5 | 43.2 |

| Disease_01 | Disease | 85.7 | 65.3 | 25.8 | 58.9 |

| Disease_02 | Disease | 81.3 | 61.9 | 28.4 | 61.1 |

This table illustrates the structure of data used as input for PCA and OPLS-DA, where metabolite concentrations are the variables and samples are the observations.

Metabolic Pathway and Network Analysis for Mechanistic Insights

Quantifying this compound and other metabolites is often not the final goal but a crucial step toward gaining mechanistic insights into cellular function and disease. tudublin.ie The concentration data is used as input for metabolic pathway and network analysis, which places the individual metabolites into a broader biological context. nih.gov

This compound is intrinsically linked to glutamine metabolism. Glutamine is a key nutrient for many proliferating cells, where it is broken down through a process called glutaminolysis to fuel the tricarboxylic acid (TCA) cycle and support biosynthesis. tudublin.ie The levels of this compound, an intermediate or related product, can reflect the activity of this pathway.